![molecular formula C7H7BO3 B11924108 Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)
Benzo[c][1,2]oxaborole-1,7(3H)-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[c][1,2]oxaborole-1,7(3H)-diol is a boron-containing heterocyclic compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by a fused benzene and oxaborole ring system, which imparts distinct reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c][1,2]oxaborole-1,7(3H)-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ortho-aminophenols with boronic acids or boronates, followed by cyclization to form the oxaborole ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and optimized reaction conditions to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: Benzo[c][1,2]oxaborole-1,7(3H)-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly at the boron center, can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution can produce a variety of functionalized derivatives .
Scientific Research Applications
Benzo[c][1,2]oxaborole-1,7(3H)-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[c][1,2]oxaborole-1,7(3H)-diol involves its interaction with specific molecular targets. For instance, it inhibits leucyl-tRNA synthetase by forming a stable adduct with the enzyme, thereby blocking protein synthesis in microorganisms . This mechanism is crucial for its antimicrobial activity and highlights its potential as a therapeutic agent.
Comparison with Similar Compounds
Tavaborole: Another boron-containing compound used as an antifungal agent.
Epetraborole: A benzoxaborole derivative with activity against mycobacterial infections.
Uniqueness: Benzo[c][1,2]oxaborole-1,7(3H)-diol is unique due to its specific ring structure and the presence of both hydroxyl and boron functional groups. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H7BO3 |
|---|---|
Molecular Weight |
149.94 g/mol |
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborol-7-ol |
InChI |
InChI=1S/C7H7BO3/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3,9-10H,4H2 |
InChI Key |
DKZISWIZAVMUEX-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B11924025.png)
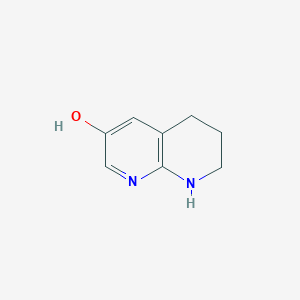
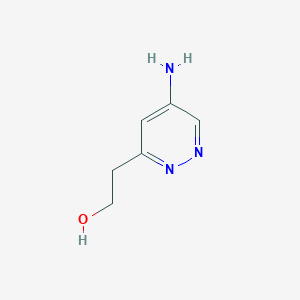

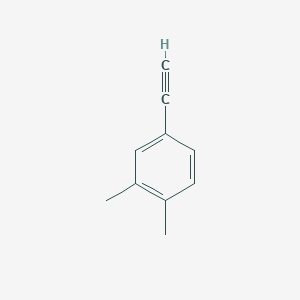

![1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11924069.png)
![7H-Pyrazolo[4,3-d]pyrimidine](/img/structure/B11924071.png)


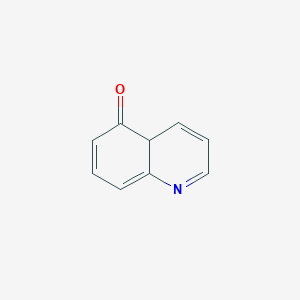
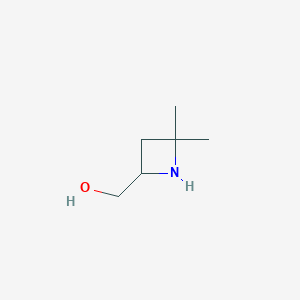

![1-Oxa-4,6,9-triazaspiro[4.4]nonane](/img/structure/B11924115.png)
